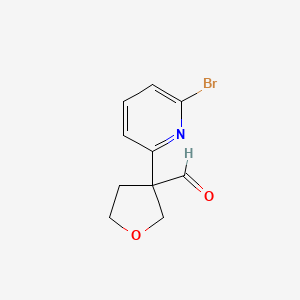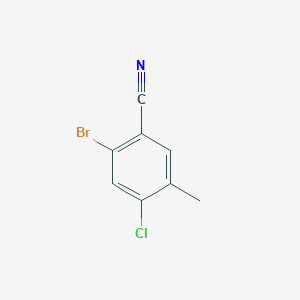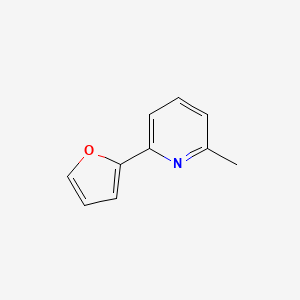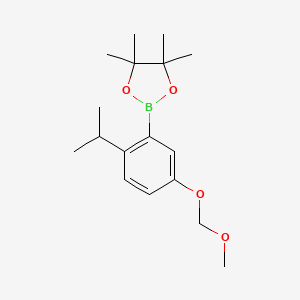
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone is an organic compound that features a bromine atom, a hydroxy group, and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone typically involves the bromination of 1-(4-hydroxy-1-piperidinyl)ethanone. One common method is the reaction of 1-(4-hydroxy-1-piperidinyl)ethanone with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored until completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved safety when handling bromine. The use of automated systems can also enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbonyl group can be reduced to form an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of 2-bromo-1-(4-oxo-1-piperidinyl)Ethanone.
Reduction: Formation of 2-bromo-1-(4-hydroxy-1-piperidinyl)ethanol.
科学的研究の応用
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of novel materials with specific properties such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or enzymes. The hydroxy group can form hydrogen bonds, further stabilizing the interaction with biological targets. These interactions can modulate the activity of specific pathways, leading to the desired therapeutic effects .
類似化合物との比較
Similar Compounds
2-bromo-1-(4-hydroxy-phenyl)ethanone: Similar structure but with a phenyl ring instead of a piperidine ring.
2-bromo-1-(4-methoxyphenyl)ethanone: Contains a methoxy group instead of a hydroxy group.
2-bromo-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of a hydroxy group.
Uniqueness
2-bromo-1-(4-hydroxy-1-piperidinyl)Ethanone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. The piperidine ring can enhance the compound’s solubility and bioavailability, making it a valuable intermediate in drug development.
特性
分子式 |
C7H12BrNO2 |
|---|---|
分子量 |
222.08 g/mol |
IUPAC名 |
2-bromo-1-(4-hydroxypiperidin-1-yl)ethanone |
InChI |
InChI=1S/C7H12BrNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h6,10H,1-5H2 |
InChIキー |
RLSYCTYIUHFTHM-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



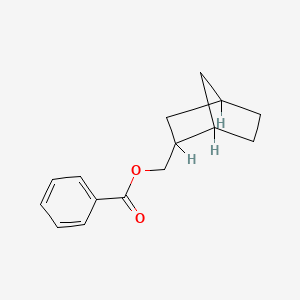
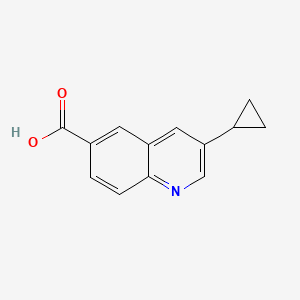

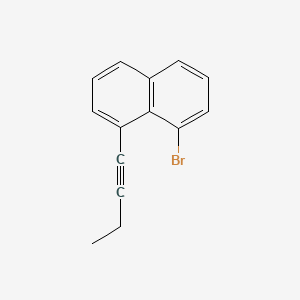

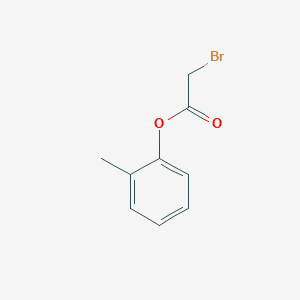

![Ethyl 4-chloro-5-methoxypyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B13934804.png)

